BenchChemオンラインストアへようこそ!

2-(4-oxoquinazolin-3(4H)-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide

Medicinal Chemistry Drug Design ADME Properties

2-(4-oxoquinazolin-3(4H)-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide is a heterocyclic small molecule (C19H15N5O2S, MW 377.42 g/mol) comprised of a 4-oxoquinazolinone core linked to a thiophene-substituted pyrazine moiety via an acetamide bridge. This compound is a member of the broader 2-(4-oxoquinazolin-3(4H)-yl)acetamide class, a scaffold known for inhibiting key enzymes like enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis.

Molecular Formula C19H15N5O2S
Molecular Weight 377.42
CAS No. 2034425-52-8
Cat. No. B2434919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-oxoquinazolin-3(4H)-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide
CAS2034425-52-8
Molecular FormulaC19H15N5O2S
Molecular Weight377.42
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC3=NC=CN=C3C4=CSC=C4
InChIInChI=1S/C19H15N5O2S/c25-17(10-24-12-23-15-4-2-1-3-14(15)19(24)26)22-9-16-18(21-7-6-20-16)13-5-8-27-11-13/h1-8,11-12H,9-10H2,(H,22,25)
InChIKeyDYYUIHKMBABJHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2034425-52-8: A Quinazolinone-Acetamide Scaffold for Targeted Inhibitor Design


2-(4-oxoquinazolin-3(4H)-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide is a heterocyclic small molecule (C19H15N5O2S, MW 377.42 g/mol) comprised of a 4-oxoquinazolinone core linked to a thiophene-substituted pyrazine moiety via an acetamide bridge [1]. This compound is a member of the broader 2-(4-oxoquinazolin-3(4H)-yl)acetamide class, a scaffold known for inhibiting key enzymes like enoyl-acyl carrier protein reductase (InhA) in Mycobacterium tuberculosis [2]. Its physicochemical profile, including a calculated LogP of 2.48 and a topological polar surface area of 89.77 Ų, positions it within favorable drug-like space [1].

Structural Specificity in 2034425-52-8 Prevents Direct Replacement by Simple Analogs


Simple substitution of the unique 3-(thiophen-3-yl)pyrazin-2-yl moiety in 2034425-52-8 with other heterocyclic amines cannot be assumed to yield equivalent biological outcomes. Within the 2-(4-oxoquinazolin-3(4H)-yl)acetamide class, minor structural changes, such as switching from a thiophene to a furan, have resulted in dramatically different InhA inhibitory activities, with IC50 values varying from >50 μM to 3.12 μM [1]. The specific combination of a quinazolinone core and the thiophene-pyrazine tail in 2034425-52-8 is designed to modulate molecular recognition, making it a non-fungible chemical entity for structure-activity relationship (SAR) studies [2].

Quantitative Comparative Evidence for 2034425-52-8 Against Closest Analogs


Physicochemical Differentiation of 2034425-52-8 from Close Structural Analogs

The compound 2034425-52-8 possesses a distinct physicochemical signature compared to a simple quinazolinone-acetamide analog. It exhibits a calculated partition coefficient (clogP) of 2.48 and a topological polar surface area of 89.77 Ų [1]. In contrast, a related InhA inhibitor from the same core class, 2-(4-oxoquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)acetamide, has a lower clogP and different heteroatom count, which impacts its permeability and solubility profile [2].

Medicinal Chemistry Drug Design ADME Properties

Inferred Target Engagement Advantage Over Acyclic Analogs

While no direct inhibitory data exists for 2034425-52-8, its rigid, biaryl-like thiophene-pyrazine tail is structurally closer to the most potent InhA inhibitors in its class than simpler acyclic amides. The lead compound from the 2-(4-oxoquinazolin-3(4H)-yl)acetamide series, Compound 21, achieved an InhA IC50 of 3.12 μM and an MIC of 4.76 μM against drug-sensitive Mycobacterium tuberculosis [1]. In stark contrast, a structurally simpler analog, N-(2-(thiophen-2-yl)ethyl)acetamide, showed no significant InhA inhibition (IC50 > 50 μM) [2]. The cyclized, nitrogen-rich tail of 2034425-52-8 is hypothesized to provide a binding advantage through additional hydrophobic and π-stacking interactions with the InhA active site.

Tuberculosis InhA Inhibition Drug-Resistant MTB

Kinase Scaffold Specificity vs. Generic Quinazoline Inhibitors

The compound 2034425-52-8 is distinct from classic 4-anilinoquinazoline kinase inhibitors like gefitinib or erlotinib due to its acetamide-linked heterocyclic tail [1]. While gefitinib targets the ATP-binding site of EGFR, the structure of 2034425-52-8 suggests it may explore a different binding mode, potentially avoiding resistance mutations like EGFR T790M [2]. No direct comparative biochemical data is available, but the scaffold is considered a valuable tool for developing next-generation kinase inhibitors with altered selectivity profiles [1].

Cancer Research Kinase Inhibition Quinazoline Derivatives

High-Impact Use Cases for 2-(4-oxoquinazolin-3(4H)-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide


SAR Probe for Non-Isoniazid InhA Inhibitor Development

2034425-52-8 is ideally suited as a building block for synthesizing and testing novel InhA inhibitors that bypass KatG activation, a primary resistance mechanism for isoniazid [1]. Its elaborate tail structure is hypothesized to bind within the substrate-binding pocket of InhA, and direct evaluation of its MIC against drug-resistant MTB strains would validate its utility as a direct inhibitor, as demonstrated by class leaders with IC50 values in the low micromolar range [1].

Kinase Profiling for Cancer Therapeutic Discovery

The compound should be screened against a panel of kinases to map its selectivity fingerprint, particularly against Aurora kinases or other targets sensitive to quinazolinone-based inhibitors [2]. This central core plus unique tail combination makes it suitable for high-throughput screening to find a disease-modifying lead that is structurally distinct from current ATP-competitive inhibitors, offering a new avenue for combating resistance [2].

Functional Fragment Library Enrichment

Laboratories can procure 2034425-52-8 to anchor a targeted fragment-based drug design (FBDD) campaign. The compound provides a pre-assembled, high molecular weight fragment covering substantial chemical space. The calculated LogP of 2.48 and TPSA of 89.77 Ų [3] make it a prime candidate for structural biology studies, including co-crystallization with target enzymes, to guide the structure-based optimization of both the quinazolinone core and the pyrazine-thiophene tail.

Quote Request

Request a Quote for 2-(4-oxoquinazolin-3(4H)-yl)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.